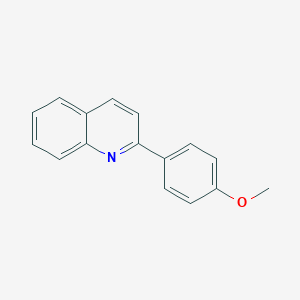

2-(4-Methoxyphenyl)quinoline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c1-18-14-9-6-13(7-10-14)16-11-8-12-4-2-3-5-15(12)17-16/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXYDIDCWFYLWKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818214 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Significance of Quinoline Scaffold in Advanced Organic Synthesis and Medicinal Chemistry

The quinoline (B57606) scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged structure in the fields of organic synthesis and medicinal chemistry. researchgate.net This nitrogen-containing heterocyclic system is not only a key building block for the creation of complex molecules but also a core component of numerous biologically active compounds. researchgate.netrsc.org Its versatility allows for a wide range of chemical modifications, enabling chemists to fine-tune the properties of quinoline-based molecules for specific applications. frontiersin.org

In medicinal chemistry, the quinoline nucleus is a well-established pharmacophore, present in a variety of approved drugs with diverse therapeutic actions. rsc.org These include antimalarial agents like quinine (B1679958) and chloroquine, antibacterial drugs such as ciprofloxacin, and anticancer therapies like topotecan. rsc.orgbohrium.com The planar nature of the quinoline ring system often facilitates intercalation with DNA, a mechanism that contributes to the anticancer properties of some of its derivatives. The continuous exploration of quinoline derivatives highlights their significant potential in the development of new therapeutic agents for a multitude of diseases. bohrium.com

Overview of Research Trajectories for 2 4 Methoxyphenyl Quinoline and Its Structural Analogs

Classical and Contemporary Approaches to Quinoline Core Formation

The construction of the quinoline core is a central theme in heterocyclic chemistry. Traditional methods, often requiring harsh conditions, have paved the way for more refined and versatile contemporary techniques for synthesizing this compound and its derivatives. scispace.com

Condensation Reactions in the Synthesis of this compound Derivatives

Condensation reactions are a cornerstone of quinoline synthesis. The Pfitzinger reaction, a classical method, utilizes isatin (B1672199) and a carbonyl compound to construct the quinoline-4-carboxylic acid backbone. vulcanchem.com For instance, the synthesis of this compound-4-carboxylic acid can be achieved by reacting isatin with 4-methoxyacetophenone in the presence of a base. vulcanchem.com This intermediate can be further functionalized.

Another prominent method is the Doebner-von Miller reaction, which typically involves the reaction of an α,β-unsaturated carbonyl compound with an aniline (B41778) in the presence of a strong acid and an oxidizing agent. mdpi.com While a versatile method for quinoline synthesis, specific examples for the direct synthesis of this compound using this method require careful selection of precursors.

The Combes quinoline synthesis offers another route, involving the reaction of an aniline with a β-diketone under acidic conditions. While broadly applicable, its direct application for this compound would necessitate a custom-designed β-diketone.

More contemporary condensation approaches offer milder conditions and greater substrate scope. For example, a one-pot three-component reaction of an aniline, an aldehyde, and an alkyne, catalyzed by Lewis acids like FeCl3 or Yb(OTf)3, provides a direct route to substituted quinolines. scielo.br A specific example is the reaction of p-anisidine, an appropriate aldehyde, and an alkyne to yield a 2-(4-alkoxyphenyl) derivative. scielo.br Similarly, the reaction of 2-aminobenzophenones with carbonyl compounds and ammonium (B1175870) acetate (B1210297) using DDQ in acetonitrile (B52724) offers a practical method for synthesizing 2,4-disubstituted quinolines under mild, neutral conditions. tandfonline.com

A study detailed the synthesis of 2-amino-1,4,5,6,7,8,-hexahydro-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1-phenylquinoline-3-carbonitrile through the condensation of dimedone, 4-methoxybenzylidene malononitrile, and aniline. scialert.net This highlights the adaptability of condensation reactions in creating complex quinoline derivatives.

Cyclization Techniques for Quinoline Ring System Elaboration

Cyclization reactions are pivotal in the final steps of quinoline ring formation. These methods often involve the formation of a key bond to close the heterocyclic ring.

Palladium-catalyzed reactions have emerged as powerful tools for quinoline synthesis. One such process involves the oxidative cyclization of aryl allyl alcohols and anilines, which proceeds without the need for acids, bases, or other additives and demonstrates a broad substrate scope. scispace.comrsc.org Another palladium-catalyzed approach is the cyclization of 2-aminobenzyl alcohol with ketones, such as acetophenone, in the presence of a base, to afford 2-substituted quinolines. lookchemmall.com Furthermore, a denitrogenative palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines provides an efficient pathway to 2-arylquinolines. nih.gov Fused triazolo[4,5-d]quinoline derivatives have also been synthesized via palladium-catalyzed cyclization. researchgate.net

Radical-promoted cyclizations offer an alternative, metal-free approach. For instance, N-bromosuccinamide (NBS) can mediate a radical cyclization of arylamine precursors to form 3-substituted quinolines. mdpi.com Visible light has also been employed to promote the intramolecular cyclization of iminyl radicals, generated from 2-(azidomethyl)-3-aryl-prop-2-enenitriles, to yield 3-cyano substituted quinolines. acs.org Additionally, a catalyst-free aerobic radical cascade reaction of o-vinylphenylisocyanides with thiols has been developed to access 2-thio-substituted quinolines. thieme-connect.com

Other notable cyclization methods include the copper-catalyzed intramolecular oxidative cyclization of substituted aromatic enamines with alkynes, using dioxygen as a green oxidant under visible light irradiation. rsc.org A simple and efficient additive-free reaction of 2-vinylanilines and benzyl (B1604629) halides, catalyzed by in situ generated HBr, also yields various 2-arylquinolines. thieme-connect.comorganic-chemistry.orgresearchgate.net

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product, embodying principles of atom economy and procedural simplicity. rsc.orgresearchgate.net

Three-Component Coupling Reactions for Disubstituted Quinolines

Three-component reactions are particularly well-suited for the synthesis of disubstituted quinolines. A prominent example is the Povarov reaction, an aza-Diels–Alder reaction between an imine and an alkene, which can be performed as a three-component reaction of an aldehyde, an aniline, and an alkene. beilstein-journals.orgbeilstein-journals.org This strategy has been widely explored for the synthesis of tetrahydroquinolines and can be followed by oxidation to yield quinolines. rsc.org

The use of Lewis acid catalysts, such as FeCl3 and Yb(OTf)3, has been shown to effectively mediate the three-component coupling of aldehydes, amines, and alkynes to produce quinolines. scielo.br For example, 4-n-octyloxybenzaldehyde, p-anisidine, and an appropriate alkyne can be reacted to form 6-alkoxy-2-(4-alkoxyphenyl)-4-arylquinolines. scielo.br Iridium-catalyzed three-component coupling of an aniline, an aromatic aldehyde, and acetaldehyde (B116499) (or a surrogate like 1,1-dimethoxyethane) has also been used to synthesize natural 2-arylquinolones. researchgate.netresearchgate.net

A study reported the synthesis of diverse 2-aryl-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-6,7-methylendioxy-1,2,3,4-tetrahydroquinolines using a three-component reaction of 3,4-methylendioxyaniline, benzaldehydes, and isoeugenol. researchgate.net Another method describes the synthesis of 2,4-disubstituted quinolines from o-amino arylketones, aldehydes, and ammonium acetate. tandfonline.com Furthermore, a three-component reaction of aniline, benzaldehyde, and phenylacetylene (B144264) in glycerol (B35011) has been used to synthesize 2,4-diphenylquinoline (B373748) and its derivatives, including 2-(4-Methoxyphenyl)-4-phenylquinoline. rjptonline.org

Telescoped Multicomponent Reactions for Furo[3,2-h]quinoline Systems

Telescoped multicomponent reactions, where sequential reactions are carried out in a single pot without isolation of intermediates, offer an elegant approach to complex heterocyclic systems. A notable example is the synthesis of 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid. mdpi.com This process involves a telescoped multicomponent reaction of 8-hydroxyquinoline, 4-methoxyphenylglyoxal, and Meldrum's acid. researchgate.netmdpi.com The reaction proceeds through an initial condensation in acetonitrile, followed by intramolecular cyclization in refluxing acetic acid, resulting in the target furo[3,2-h]quinoline system in a 68% yield. mdpi.com This method benefits from readily available starting materials, atom economy, and a simple work-up procedure. mdpi.com

The development of synthetic routes to benzofuro[3,2-c]quinolines has also been explored, for example, through demethylation followed by one-pot or stepwise cyclization of 3-(2-methoxyphenyl)quinolin-4(1H)-ones. mdpi.com Similarly, pyrano[3,2-c]quinolones and furo[3,2-c]quinolones have been synthesized via acid-catalyzed tandem reactions of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. rsc.orgnih.gov A metal-organo orthogonal-relay catalytic asymmetric three-component reaction has also been developed for the enantioselective synthesis of hexahydrofuro[3,2-c]quinolines. rsc.org

Green Chemistry Principles in the Synthesis of this compound Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of quinolines to develop more environmentally benign and sustainable processes. researchgate.netacs.org This involves the use of greener solvents, reusable catalysts, and energy-efficient reaction conditions. acs.orgacs.orgijpsjournal.com

The use of water as a solvent and p-toluenesulfonic acid as a catalyst has been reported for the synthesis of 4-ferrocenyl quinoline derivatives. tandfonline.com Glycerol has also been employed as a green and reusable solvent for the three-component synthesis of 2,4-disubstituted quinolines. rjptonline.org Solvent-free synthesis is another sustainable approach that eliminates the use of organic solvents, reducing waste and energy consumption. ijpsjournal.com

Microwave irradiation has been utilized as an energy-efficient method for quinoline synthesis. tandfonline.comthieme-connect.com For instance, the Friedländer synthesis of polysubstituted quinolines from 2-aminobenzophenones and carbonyl synthons has been achieved using the reusable solid catalyst Nafion NR50 in ethanol (B145695) under microwave irradiation. thieme-connect.com

The development of nanocatalysts also aligns with green chemistry principles. acs.orgacs.org These catalysts offer high efficiency and recyclability. For example, titanium dioxide has been used as a non-toxic, stable, and inexpensive catalyst for the synthesis of N-containing heterocycles, including quinolines, using oxygen as a green oxidant. organic-chemistry.org Graphene oxide has also been employed as a heterogeneous, metal-free, and sustainable catalyst for the synthesis of 2,3-disubstituted quinolines. rsc.org

An additive- and metal-catalyst-free reaction between 2-vinylanilines and benzyl halides provides a simple and environmentally friendly route to 2-arylquinolines, with the reaction being catalyzed by in situ generated HBr. thieme-connect.comorganic-chemistry.org

The following table summarizes some of the synthetic methodologies discussed:

| Methodology | Reactants | Catalyst/Conditions | Product Type |

| Pfitzinger Reaction | Isatin, 4-methoxyacetophenone | Base (e.g., NaOH) | This compound-4-carboxylic acid |

| Palladium-catalyzed Cyclization | Aryl allyl alcohols, anilines | Pd(OAc)2 | 2-Arylquinolines |

| Radical Cyclization | 2-(azidomethyl)-3-aryl-prop-2-enenitriles | NBS, visible light | 3-Cyano substituted quinolines |

| Three-Component Coupling | Aniline, aldehyde, alkyne | Lewis acid (e.g., FeCl3) | Substituted quinolines |

| Telescoped MCR | 8-hydroxyquinoline, 4-methoxyphenylglyoxal, Meldrum's acid | Et3N, MeCN then AcOH | Furo[3,2-h]quinoline derivative |

| Green Synthesis | 2-aminobenzophenones, carbonyl synthons | Nafion NR50, microwave | Polysubstituted quinolines |

Ultrasound-Assisted Synthesis for Enhanced Reaction Efficiency

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages in terms of reduced reaction times, increased yields, and higher product purity. mdpi.comrsc.org This non-conventional energy source accelerates reactions through acoustic cavitation, which generates localized high-temperature and high-pressure zones, leading to enhanced mass transfer and reaction rates.

In the context of quinoline synthesis, ultrasound has been successfully employed to facilitate various synthetic transformations. For instance, the O-alkylation of quinoline derivatives, a key step in the synthesis of certain analogs, has been achieved in as little as 15 minutes under ultrasonic irradiation, a stark contrast to the 18 hours required by conventional heating methods. mdpi.com This rapid and efficient protocol not only accelerates the synthesis but also contributes to a reduced environmental cost. mdpi.com

A one-pot, three-component reaction for the synthesis of 2-substituted quinolines has been developed using SnCl₂·2H₂O as a precatalyst under ultrasound irradiation in water. nih.gov This method involves the reaction of anilines, aldehydes, and ethyl 3,3-diethoxypropionate, leveraging aerial oxygen as the oxidant to produce the desired quinoline derivatives in good yields. nih.gov The use of water as a solvent and the assistance of ultrasound highlight the green aspects of this synthetic strategy. nih.gov

The benefits of ultrasound-assisted synthesis extend to the N-alkylation of imidazole (B134444) rings, a reaction often used to prepare precursors for more complex quinoline-containing hybrids. rsc.org This approach offers outstanding advantages in terms of reaction time, energy consumption, and yields, making it an environmentally friendly alternative to traditional thermal heating. rsc.org

Solvent-Free Conditions in Quinoline Derivatization

The development of solvent-free reaction conditions represents a significant advancement in green chemistry, aiming to reduce the environmental impact associated with volatile organic solvents. Several methodologies for the synthesis of quinolines, including 2-arylquinolines, have been successfully adapted to solvent-free protocols.

One notable example is the Döebner-von Miller synthesis of quinolines, which has been effectively carried out under solvent-free conditions using a recyclable Ag(I)-exchanged Montmorillonite K10 catalyst. clockss.org This method, which involves heating the reaction mixture at 120°C for 3 hours, produces good to excellent yields of substituted quinolines and accommodates both aromatic and aliphatic α,β-unsaturated aldehydes. clockss.org The catalyst can be recovered and reused multiple times without a significant loss of activity, further enhancing the sustainability of the process. clockss.org

Another approach involves a [5 + 1] annulation of 2-methylquinolines with diynones under catalyst-free and solvent-free conditions. rsc.org This atom-economic process demonstrates good tolerance for a broad range of functional groups and offers a practical route to 2-arylated quinolines. rsc.org

Furthermore, multicomponent reactions have been adapted to solvent-free conditions. For example, the synthesis of 2,4-disubstituted quinolines has been achieved through a one-pot reaction of anilines, aldehydes, and alkynes catalyzed by Zinc(II) triflate at 100°C. tandfonline.com Similarly, Hβ zeolite has been used as a heterogeneous catalyst for the cyclization of ketones and 2-aminobenzophenones to yield 2,4-disubstituted quinolines under solvent-free conditions. rsc.org These methods eliminate the need for hazardous solvents and often simplify the work-up procedure. tandfonline.comrsc.org

Microwave irradiation has also been combined with solvent-free conditions to synthesize 2,4-disubstituted quinolines. tandfonline.com Using p-sulfonic acid calix acgpubs.orgarene as a catalyst, a variety of anilines, benzaldehydes, and styrenes can be converted to the desired products in good yields within 20 minutes. tandfonline.com

Functional Group Transformations and Derivatization Approaches

The versatility of the quinoline scaffold allows for a wide array of functional group transformations and derivatization, enabling the synthesis of a diverse library of analogs. These modifications are crucial for tuning the physicochemical and biological properties of the molecules.

The carboxylic acid moiety in compounds like this compound-4-carboxylic acid is a versatile handle for further derivatization. smolecule.com It can undergo esterification with alcohols to form esters or decarboxylation under specific conditions. smolecule.com The methoxy (B1213986) group on the phenyl ring can act as an activating group for electrophilic aromatic substitution reactions, allowing for the introduction of additional substituents. smolecule.com

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, are powerful tools for the functionalization of the quinoline core. researchgate.net For instance, 5-substituted 7-methoxy-2-(4- or 3-methoxyphenyl)-4(1H)-quinolones have been synthesized in good yields from the corresponding 5-trifluoromethanesulfonate-4(1H)-quinolones via palladium-mediated cross-coupling reactions with boronic acids or organostannanes. researchgate.net These reactions tolerate a wide range of functional groups, making them highly valuable in synthetic organic chemistry. researchgate.net

The 4-quinolone moiety itself presents several reactive sites for functionalization, including positions 1, 3, and 4. researchgate.net N-alkylation versus O-alkylation of 2-phenyl-4-quinolones can be controlled based on the presence or absence of a hydroxyl group at the C-5 position, with N-alkylation being favored by its presence. researchgate.net Furthermore, the 4-chloroquinoline (B167314) derivatives are versatile intermediates that can be transformed into a variety of other functional groups. researchgate.net

In some synthetic routes, functional group transformations are an integral part of the quinoline ring formation. For example, a one-pot synthesis of 2-arylquinolines from 2-vinylanilines and benzyl halides proceeds via the in situ release of HBr, which catalyzes the cyclization. organic-chemistry.org This method exhibits high functional group tolerance. organic-chemistry.org

Catalytic Systems and Reaction Conditions in Synthetic Pathways

The choice of catalyst and the optimization of reaction conditions are paramount for achieving high yields and selectivity in the synthesis of this compound and its analogs. A wide variety of catalytic systems have been explored, ranging from metal-based catalysts to solid acids and organocatalysts.

Phosphosulfonic acid (PSA) has been identified as an efficient and environmentally friendly solid acid catalyst for various organic transformations, including the synthesis of heterocyclic compounds. ut.ac.irijacskros.com PSA is easily prepared from the reaction of diammonium hydrogen phosphate (B84403) and chlorosulfonic acid. ut.ac.ir It has been successfully employed in the synthesis of benzimidazoles, benzoxazoles, and quinoxalines in green solvents like ethanol at ambient temperature. ut.ac.irresearchgate.net The reusability of PSA for multiple reaction cycles without significant loss of activity makes it a sustainable choice for industrial applications. researchgate.net

Beyond PSA, a plethora of other catalysts have been utilized in quinoline synthesis. Lewis acids such as FeCl₃, Cu(OTf)₂, and Zn(OTf)₂ have been shown to be effective in catalyzing multicomponent reactions to form quinoline derivatives. tandfonline.comrsc.org For instance, FeCl₃ catalyzes the three-component coupling of anilines, aldehydes, and nitroalkanes at 90°C. rsc.org Metal-organic frameworks (MOFs) have also been investigated as catalysts, with their Lewis acid sites playing a crucial role in facilitating reactions like the Friedländer synthesis. ias.ac.in

Transition metal catalysts, particularly those based on palladium, copper, and rhodium, are extensively used in cross-coupling reactions to introduce aryl substituents onto the quinoline core. rsc.orgresearchgate.net For example, palladium-catalyzed Suzuki and Stille reactions are standard methods for C-C bond formation. researchgate.net Copper catalysts, with O₂ as an oxidant, have been used for the cyclization of anilines and aryl ketones to produce 2-aryl quinolines. rsc.org

Heterogeneous catalysts are gaining prominence due to their ease of separation and recyclability. Ag(I)-exchanged Montmorillonite K10 and Hβ zeolite are examples of solid catalysts that have been successfully used in the solvent-free synthesis of quinolines. clockss.orgrsc.org

The optimization of reaction parameters such as temperature and time is a critical step in developing an efficient synthetic protocol. The ideal conditions are highly dependent on the specific reaction, substrates, and catalyst being used.

In the solvent-free Döebner-von Miller synthesis of quinolines catalyzed by Ag(I)-exchanged Montmorillonite K10, heating the reaction mixture at 120°C for 3 hours was found to be optimal for achieving good to excellent yields. clockss.org For the catalyst- and solvent-free [5 + 1] annulation of 2-methylquinolines and diynones, an initial screening at 120°C for 10 hours gave a 65% yield, and extending the reaction time to 15 hours did not lead to an increase in yield. rsc.org

In a one-pot synthesis of 2-arylquinolines from 2-vinylanilines and benzyl halides, the reaction was optimized at 140°C. organic-chemistry.org The Friedländer annulation using chloramine-T as a catalyst was found to be most effective at acetonitrile reflux temperature. acgpubs.org

The following table summarizes the optimized conditions for selected synthetic methods for quinoline derivatives:

| Reaction Type | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Döebner-von Miller | Ag(I)-exchanged Montmorillonite K10 | Solvent-free | 120 | 3 h | 60 | clockss.org |

| [5 + 1] Annulation | None | Solvent-free | 120 | 10 h | 65 | rsc.org |

| In situ Acid Catalysis | In situ HBr | NMP | 140 | - | up to 96 | organic-chemistry.org |

| Friedländer Annulation | Chloramine-T | Acetonitrile | Reflux | - | Very good | acgpubs.org |

| Three-component coupling | FeCl₃ | - | 90 | 6 h | Good | rsc.org |

| O-alkylation | K₂CO₃ | DMF | 25 | 18 h | 49-95 | mdpi.com |

| Ultrasound-assisted O-alkylation | K₂CO₃ | DMF | - | 15 min | 45-84 | mdpi.com |

This data clearly demonstrates that a careful optimization of temperature and reaction time is crucial for maximizing the yield of the desired quinoline product. The use of non-conventional energy sources like ultrasound can dramatically reduce the required reaction time. mdpi.com

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 2 4 Methoxyphenyl Quinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 2-(4-methoxyphenyl)quinoline, both ¹H and ¹³C NMR spectroscopy are used to confirm the connectivity and chemical environment of each atom.

Research findings provide specific chemical shifts for the protons and carbons in the molecule when analyzed in a deuterated chloroform (B151607) (CDCl₃) solvent. rsc.org The ¹H NMR spectrum displays distinct signals for the aromatic protons on both the quinoline (B57606) and methoxyphenyl rings, as well as a characteristic singlet for the methoxy (B1213986) group protons. rsc.org The ¹³C NMR spectrum complements this by showing signals for all 16 carbon atoms, including the methoxy carbon and the various quaternary and protonated aromatic carbons. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound

This table is interactive. Click on the headers to sort.

| Chemical Shift (δ) ppm | Multiplicity | Corresponding Protons |

|---|---|---|

| 8.17 – 8.08 | m | Aromatic (Quinoline & Phenyl) |

| 7.80 – 7.66 | m | Aromatic (Quinoline) |

| 7.53 – 7.43 | m | Aromatic (Quinoline) |

| 7.21 – 7.14 | m | Aromatic (Phenyl) |

Data sourced from supporting information for an article by The Royal Society of Chemistry. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

This table is interactive. Click on the headers to sort.

| Chemical Shift (δ) ppm | Corresponding Carbons |

|---|---|

| 160.8 | C-O (Methoxyphenyl) |

| 156.4 | C2 (Quinoline) |

| 148.8 | C8a (Quinoline) |

| 138.2 | C4 (Quinoline) |

| 135.5 | C1' (Methoxyphenyl) |

| 129.9 | Aromatic CH |

| 129.4 | Aromatic CH |

| 129.3 | Aromatic CH |

| 128.9 | Aromatic CH |

| 125.8 | Aromatic CH |

| 125.6 | C4a (Quinoline) |

| 118.8 | Aromatic CH |

| 114.2 | Aromatic CH |

Data sourced from supporting information for an article by The Royal Society of Chemistry. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features: the quinoline ring system, the methoxyphenyl group, and the ether linkage.

The spectrum would feature stretching vibrations for the aromatic C-H bonds and the aliphatic C-H bonds of the methoxy group. Key absorptions for the C=N and C=C bonds within the quinoline ring are typically observed in the 1600-1500 cm⁻¹ region. mdpi.com A strong, characteristic band representing the C-O stretching of the aryl ether in the methoxy group is also a critical diagnostic peak. vulcanchem.commdpi.com

Table 3: Characteristic IR Absorption Bands for this compound

This table is interactive. Click on the headers to sort.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic (Quinoline, Phenyl) |

| ~2960-2830 | C-H Stretch | Aliphatic (-OCH₃) |

| ~1600-1500 | C=N / C=C Stretch | Quinoline Ring |

Expected values based on typical ranges for the specified functional groups and data from related quinoline derivatives. mdpi.comvulcanchem.commdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, electron ionization (EI) or electrospray ionization (ESI) techniques can be employed.

The resulting mass spectrum will show a molecular ion peak (M⁺˙) corresponding to the exact molecular weight of the compound (C₁₆H₁₃NO, 235.28 g/mol ). Due to the stability of the aromatic system, this peak is expected to be one of the most abundant in the spectrum, often the base peak. chempap.org The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for methoxy-substituted quinolines include the loss of a methyl radical (•CH₃), a formyl radical (•CHO), or a molecule of formaldehyde (B43269) (CH₂O) from the methoxy group. cdnsciencepub.commcmaster.ca Fragmentation of the quinoline core itself, such as the expulsion of hydrogen cyanide (HCN), may also be observed. chempap.org High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy. nih.gov

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

This table is interactive. Click on the headers to sort.

| m/z Value | Ion | Description |

|---|---|---|

| 235 | [M]⁺˙ | Molecular Ion |

| 220 | [M - •CH₃]⁺ | Loss of a methyl radical |

| 206 | [M - •CHO]⁺ | Loss of a formyl radical |

| 205 | [M - CH₂O]⁺˙ | Loss of formaldehyde |

Predicted fragmentation based on common pathways for related methoxyquinoline compounds. chempap.orgcdnsciencepub.commcmaster.ca

Chromatographic Techniques for Purity Assessment

Chromatographic methods are essential for separating this compound from reaction byproducts and starting materials, thereby assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used techniques.

HPLC, particularly when coupled with a Diode-Array Detector (DAD), is widely applied for the analysis of 2-substituted quinolines. researchgate.netnih.govmdpi.com The method typically involves a reversed-phase column (such as C18) and a gradient elution system with a mobile phase consisting of solvents like acetonitrile (B52724) and buffered aqueous solutions. researchgate.netresearchgate.net This allows for the separation of the target compound from impurities, with purity determined by the relative area of the corresponding peak in the chromatogram. Gas chromatography, often linked to a mass spectrometer (GC-MS), is another effective method for both separation and identification of quinoline derivatives. nih.gov The choice of technique depends on the compound's volatility and thermal stability.

Table 5: Chromatographic Methods for Analysis of this compound Derivatives

This table is interactive. Click on the headers to sort.

| Technique | Common Application | Typical Configuration |

|---|---|---|

| HPLC-DAD | Purity assessment and quantification | Reversed-phase C18 column, gradient elution (Acetonitrile/Water) |

Information based on methods developed for the analysis of 2-substituted quinolines. nih.govresearchgate.netmdpi.comresearchgate.net

Mechanistic Investigations of Biological Activities of 2 4 Methoxyphenyl Quinoline and Its Analogs

Elucidation of Enzyme Inhibition Mechanisms

The ability of 2-(4-Methoxyphenyl)quinoline and its related compounds to inhibit specific enzymes is a cornerstone of their biological activity. By targeting enzymes crucial to various physiological and pathological processes, these compounds can modulate cellular functions, offering potential therapeutic benefits. The following subsections detail the inhibitory mechanisms against key enzymes.

Cholinesterase Enzyme Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

A series of 2-aryl-4-aminoquinoline derivatives have been investigated for their ability to inhibit cholinesterase enzymes, which are key targets in the management of Alzheimer's disease. These enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for the breakdown of the neurotransmitter acetylcholine. The inhibitory activity of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values.

One study synthesized and evaluated a series of this compound analogs. Among them, compound 6g , a 2-(4-Methoxyphenyl)-N-propylquinolin-4-amine, demonstrated notable inhibitory activity against both AChE and BChE. Specifically, it showed an IC50 value of 0.081 µM against AChE and 0.142 µM against BChE. Another analog, 6j , which features a butyl group instead of a propyl group, also exhibited potent inhibition with IC50 values of 0.096 µM for AChE and 0.158 µM for BChE.

| Compound ID | R Group | AChE IC50 (µM) | BChE IC50 (µM) |

| 6g | Propyl | 0.081 | 0.142 |

| 6j | Butyl | 0.096 | 0.158 |

Data sourced from a study on 2-aryl-4-aminoquinoline derivatives as potential anti-Alzheimer's agents.

Cyclooxygenase (COX-2) Enzyme Inhibition and Anti-Inflammatory Pathways

Cyclooxygenase-2 (COX-2) is an enzyme that plays a critical role in inflammation and pain. The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. Research has shown that certain this compound derivatives can act as potent and selective COX-2 inhibitors.

In a study focusing on the anti-inflammatory and analgesic activities of novel quinoline (B57606) derivatives, a compound designated as 4h , which is a derivative of this compound, was identified as a highly potent and selective COX-2 inhibitor. This compound demonstrated an IC50 value of 0.05 µM for COX-2, which was comparable to the standard drug celecoxib (B62257) (IC50 = 0.05 µM). Furthermore, its selectivity index, which is the ratio of COX-1 IC50 to COX-2 IC50, was greater than 1000, indicating a high degree of selectivity for COX-2 over COX-1. The anti-inflammatory activity of these compounds is attributed to their ability to suppress the production of pro-inflammatory prostaglandins (B1171923) by inhibiting the COX-2 enzyme. nih.gov

| Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50/COX-2 IC50) |

| 4h | 0.05 | >1000 |

| Celecoxib | 0.05 | >1000 |

Data from a study on the design and synthesis of novel quinoline derivatives as selective COX-2 inhibitors.

Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR Pathway Modulation in Cellular Processes

The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell proliferation, growth, and survival. Dysregulation of this pathway is a common feature in many cancers, making it an attractive target for anticancer drug development. Certain analogs of this compound have been found to exert their anticancer effects by modulating this pathway.

A study investigating the anticancer properties of a series of 2-aryl-4-aminoquinoline derivatives found that a specific compound, 7d , a derivative of this compound, exhibited significant antiproliferative activity against various cancer cell lines. nih.gov Further mechanistic studies revealed that this compound induced apoptosis and autophagy in cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway. nih.gov This inhibition leads to a decrease in the phosphorylation of key downstream proteins, ultimately arresting cell growth and promoting cell death. nih.gov

Molecular Interactions with Biological Macromolecules

The biological effects of this compound and its analogs are initiated by their physical interaction with large biological molecules. These interactions, which can range from the insertion of a molecule into the structure of DNA to the binding to the active site of an enzyme, are fundamental to their mechanism of action.

DNA Intercalation and its Implications for Cellular Processes

DNA intercalation is a mode of interaction where a molecule inserts itself between the base pairs of the DNA double helix. This can lead to a distortion of the DNA structure, interfering with cellular processes such as DNA replication and transcription, and can ultimately trigger cell death. brieflands.com This mechanism is a hallmark of many cytotoxic and anticancer agents. tandfonline.com

Research has demonstrated that certain this compound derivatives can interact with DNA through intercalation. A study on the cytotoxic activity of novel quinoline derivatives found that a specific compound, 5c , a this compound analog, exhibited potent cytotoxic effects against cancer cell lines. eui.eu Further investigation into its mechanism of action revealed that this compound could intercalate into the DNA of the cancer cells. eui.eu This was supported by viscosity measurements and fluorescence quenching studies, which are standard methods for assessing DNA intercalation. eui.eu The ability of this compound to intercalate with DNA is believed to be a key contributor to its observed cytotoxic and pro-apoptotic activities. nih.gov

Binding Affinity Studies through Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the binding mode and affinity of a ligand to its target protein. This approach has been instrumental in elucidating the interactions between this compound derivatives and their biological targets.

Molecular docking studies have been employed to understand the binding of this compound analogs to the active sites of both COX-2 and PI3K. In the case of COX-2 inhibition, docking simulations of compound 4h revealed that it fits snugly into the active site of the enzyme. The methoxy (B1213986) group on the phenyl ring was found to form crucial hydrogen bonds with key amino acid residues, such as His90 and Arg513, within the active site, which is believed to be responsible for its high affinity and selectivity. nih.gov

Similarly, molecular docking of the anticancer compound 7d into the ATP-binding pocket of the PI3K enzyme showed a favorable binding energy. nih.gov The simulations indicated that the quinoline core and the methoxyphenyl substituent form multiple interactions, including hydrogen bonds and hydrophobic interactions, with the amino acid residues in the binding site. nih.gov These computational insights provide a rational basis for the observed inhibitory activities and guide the further design of more potent and selective inhibitors based on the this compound scaffold.

Cell Death Mechanisms and Apoptosis Induction Studies in Relevant Cell Lines

The anticancer activity of this compound and its analogs is significantly attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. researchgate.net Investigations into the underlying mechanisms have revealed a multi-faceted approach involving the activation of key apoptotic regulators and disruption of mitochondrial function. nih.govresearchgate.net These compounds have demonstrated efficacy across various cancer cell lines, triggering apoptosis in a concentration-dependent manner. nih.gov

Studies on quinoline-based analogs of Combretastatin (B1194345) A-4 (CA-4) show that these compounds effectively induce apoptosis. nih.gov For instance, one analog induced apoptosis in K562 cells, where the percentage of apoptotic cells increased from 5.96% in the control group to 25.7%, 54.9%, and 72.8% after 48 hours of treatment with 1, 2, and 4 nM concentrations, respectively. nih.gov This indicates a clear dose-dependent response. Similarly, another analog, (E)-3-[3-(4-methoxyphenyl) quinolin-2-yl]-1-(3,4,5-trimethoxyphenyl) prop-2-en-1-one, was found to induce apoptosis in MDA-MB-231 breast cancer cells. nih.gov

The molecular machinery of apoptosis is often initiated through two main pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of a cascade of enzymes called caspases. plos.org Research shows that this compound derivatives engage the intrinsic pathway. This is evidenced by the collapse of the mitochondrial membrane potential upon treatment with these compounds. nih.govmdpi.com The loss of mitochondrial integrity leads to the release of pro-apoptotic factors into the cytoplasm. researchgate.net

A critical aspect of the intrinsic pathway is the regulation by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. mdpi.comwikipedia.org Studies on the analog (E)-3-[3-(4-methoxyphenyl) qui-nolin-2-yl]-1-(3,4,5-trimethoxyphenyl) prop-2-en-1-one in MDA-MB-231 cells revealed that it downregulates the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio is a key event that promotes mitochondrial permeabilization and subsequent cell death. researchgate.net Other quinoline derivatives have also been shown to down-regulate the expression of anti-apoptotic genes like Bcl-2 and Bcl-xL. nih.gov

The activation of caspases is a hallmark of apoptosis. Following treatment with this compound analogs, the activation of initiator caspases (like caspase-8 and caspase-9) and executioner caspases (like caspase-3 and caspase-7) has been observed. nih.govplos.org For example, the aforementioned prop-2-en-1-one derivative was shown to activate caspase-3 and caspase-8 in MDA-MB-231 cells. nih.gov Activated caspase-3 proceeds to cleave various cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis. nih.gov The ability of novel quinoline-4-carboxamide derivatives to activate caspases and cause nuclear membrane deformation has also been confirmed through Hoechst/PI dual staining. nih.gov

Furthermore, a quinoline-[2-(4-methoxyphenyl)-cis-vinyl] triamide derivative demonstrated a significant ability to induce apoptosis in MCF-7 breast cancer cells. researchgate.netnih.gov Compared to control cells, this compound increased the levels of early and late apoptosis by approximately 14.4-fold and 79.3-fold, respectively. nih.gov

Table 1: Apoptotic Effects of this compound Analogs in Cancer Cell Lines

| Compound/Analog | Cell Line | Observed Effect | Key Findings |

|---|---|---|---|

| (E)-3-[3-(4-Methoxyphenyl)quinolin-2-yl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | MDA-MB-231 (Breast Cancer) | Apoptosis Induction | Downregulation of Bcl-2, upregulation of Bax, activation of caspase-3 and caspase-8. nih.gov |

| Quinoline-[2-(4-methoxyphenyl)-cis-vinyl] triamide 6f | MCF-7 (Breast Cancer) | Apoptosis Induction | 14.4-fold increase in early apoptosis and 79.3-fold increase in late apoptosis. nih.gov |

| Quinoline CA-4 Analog (Compound 63) | K562 (Leukemia) | Concentration-dependent Apoptosis | Apoptotic cells increased to 72.8% at 4 nM concentration after 48h. nih.gov |

| Novel Quinoline-4-carboxamide Derivatives | Colon Cancer Cells | Apoptosis Induction | Caspase activation and deformation of the nuclear membrane. nih.gov |

| Quinoline Chalcone Derivative (Compound 5) | K562 (Leukemia) | Apoptosis, Mitochondrial Depolarization | Induced apoptosis and depolarization of mitochondria. mdpi.com |

Receptor-Ligand Interactions and Signaling Pathway Modulations

The biological activities of this compound and its analogs stem from their interactions with specific molecular targets and subsequent modulation of crucial intracellular signaling pathways that govern cell survival, proliferation, and death.

A primary mechanism of action for many quinoline analogs, particularly those designed as mimics of combretastatin A-4 (CA-4), is the inhibition of tubulin polymerization. nih.govfrontiersin.org Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. mdpi.com By binding to tubulin, these compounds disrupt the dynamics of microtubule assembly and disassembly, leading to mitotic arrest, typically in the G2/M phase of the cell cycle, and subsequent apoptosis. nih.govmdpi.com Several 2-phenyl-4-quinolone derivatives have been shown to be potent inhibitors of tubulin polymerization, with activities comparable to natural antimitotic agents like colchicine (B1669291) and podophyllotoxin. nih.gov These compounds often interact with the colchicine binding site on tubulin. nih.govtandfonline.com For example, a series of 1,6,7,8-substituted 2-(4'-substituted phenyl)-4-quinolones were identified as potent antimitotic agents that interact with tubulin. nih.gov

Table 2: Tubulin Polymerization Inhibition by Quinoline Analogs

| Compound/Analog | Target | IC₅₀ Value | Reference Compound | Reference IC₅₀ |

|---|---|---|---|---|

| Compound 25 (a 2-phenyl-4-quinolone) | Tubulin Polymerization | 2.7 ± 0.04 µM | CA-4 | 0.96 µM nih.gov |

| Active Compounds 55-57 | Tubulin Polymerization | 0.92–1.0 µM | CA-4 | 0.96 µM nih.gov |

| Compound 21 | Tubulin Polymerization | 9.11 nM | Colchicine | 10.6 nM tandfonline.com |

| Compound 32 | Tubulin Polymerization | 10.5 nM | Colchicine | 10.6 nM tandfonline.com |

Beyond tubulin inhibition, this compound derivatives modulate key signaling cascades frequently dysregulated in cancer. The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, survival, and proliferation, and its inhibition is a validated anticancer strategy. nih.gov Several quinoline analogs have been identified as inhibitors of this pathway. evitachem.com For instance, N-(4-methoxyphenyl)quinolin-2-amine and its derivatives have been shown to inhibit enzymes within the PI3K/Akt/mTOR pathway, contributing to their apoptotic effects. evitachem.com Molecular docking studies suggest these compounds bind effectively to target proteins in this cascade. nih.govevitachem.com Specifically, novel quinoline-4-carboxamide derivatives have been shown to target PDK1, an upstream activator of Akt, thereby overcoming chemoresistance in colorectal cancer. nih.gov The inhibition of PI3K and Akt expression by these compounds promotes pro-apoptotic signals.

Another significant target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose over-activation drives many cancers. A quinoline-[2-(4-methoxyphenyl)-cis-vinyl] triamide analog (compound 6f) was identified as a potent inhibitor of EGFR tyrosine kinase, with an IC₅₀ value of 0.19 µM, which is comparable to the standard inhibitor Lapatinib (IC₅₀ = 0.17 µM). nih.gov This inhibition is believed to be the mechanism behind its ability to halt the cell cycle at the G1 phase and induce apoptosis in MCF-7 cells. researchgate.netnih.gov

Other signaling pathways are also affected. Certain 2-substituted 3-arylquinoline derivatives have been found to inhibit the phosphorylation of IκBα and p65 in the NF-κB signaling pathway, as well as the phosphorylation of ERK and JNK in the MAPK signaling pathway, demonstrating anti-inflammatory potential that is often linked to anticancer effects. researchgate.net

Table 3: Signaling Pathway Modulation by this compound Analogs

| Compound/Analog | Target Pathway/Receptor | Cell Line | IC₅₀ / Effect |

|---|---|---|---|

| Quinoline-[2-(4-methoxyphenyl)-cis-vinyl] triamide 6f | EGFR Tyrosine Kinase | MCF-7 | IC₅₀ = 0.19 µM nih.gov |

| 6-fluoro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide | PI3K/Akt Pathway | HCT-116 | IC₅₀ = 15 µM (cytotoxicity); Decreased PI3K/Akt expression. |

| Novel Quinoline-4-carboxamide derivatives | PDK1 (of PI3K/Akt Pathway) | Colon Cancer Cells | Preferential binding and inhibition of PDK1. nih.gov |

| 2-Substituted 3-arylquinoline derivatives | NF-κB and MAPK Pathways | RAW264.7 | Inhibition of IκBα, p65, ERK, and JNK phosphorylation. researchgate.net |

| N-(4-methoxyphenyl)quinolin-2-amine | PI3K/Akt/mTOR Pathway | Cancer cells | Inhibition of enzymes within the pathway. evitachem.com |

Applications of 2 4 Methoxyphenyl Quinoline in Contemporary Chemical Biology and Materials Science Research

Research into Antimicrobial Mechanisms and Development of Novel Agents

The rise of multidrug-resistant pathogens presents a major global health challenge, necessitating the discovery of new antimicrobial agents. Derivatives of the quinoline (B57606) scaffold are being actively investigated for their potential to combat microbial infections.

Studies on Bacterial and Fungal Strains Susceptibility

In vitro studies have demonstrated that derivatives of 2-(4-Methoxyphenyl)quinoline exhibit activity against a range of bacterial and fungal strains. For instance, certain quinoline derivatives have shown efficacy against Gram-positive bacteria, such as Staphylococcus aureus, and have also been tested against Gram-negative bacteria like Escherichia coli.

Some studies have focused on modifying the core structure of this compound to enhance its antimicrobial properties. For example, the introduction of a carbohydrazide (B1668358) moiety has been shown to yield compounds with potent activity against Staphylococcus aureus, with a reported minimum inhibitory concentration (MIC) of 8.45 μM. Another area of exploration has been the synthesis of iodo-quinoline derivatives, which have demonstrated antibacterial effects against S. epidermidis and varying degrees of antifungal activity against C. parapsilosis.

Furthermore, novel quinoline-thiazole derivatives have been synthesized and evaluated for their antimicrobial effects. Some of these compounds displayed significant antibacterial activity against S. aureus and E. coli. Specifically, certain derivatives were found to be more effective than the standard drug chloramphenicol (B1208) against particular strains of E. coli. Antifungal activity has also been a key area of investigation, with some quinoline derivatives showing selective action against yeasts like Candida albicans or filamentous fungi. For example, one study reported a derivative with potent anti-dermatophytic action, suggesting its potential for development as a treatment for fungal skin infections.

Table 1: Antimicrobial Activity of Selected this compound Derivatives

| Compound/Derivative | Target Organism(s) | Observed Effect/Activity | Reference(s) |

|---|---|---|---|

| N'-(2-Chloro-4-methoxyphenyl)quinoline-4-carbohydrazide | Staphylococcus aureus | MIC of 8.45 μM | |

| Iodo-quinoline derivatives | Staphylococcus epidermidis, Candida parapsilosis | Antibacterial and antifungal activity | |

| Quinoline-thiazole derivatives | Staphylococcus aureus, Escherichia coli | Significant antibacterial activity | |

| Quinolone acylated arabinose hydrazone derivative | Staphylococcus aureus, Escherichia coli | Good antibacterial activity | |

| 2-(Furan-2-yl)-1,2,3,4-tetrahydroquinoline | Phytopathogenic fungi | Interesting bioactivity against Cladosporium cladosporoides |

Mechanistic Insights into Antimicrobial Action

Understanding the mechanism of action is crucial for the development of effective antimicrobial drugs. For quinoline derivatives, a primary target that has been identified is DNA gyrase, an essential enzyme in bacterial DNA replication. Molecular docking studies have supported this, showing favorable binding interactions between quinoline compounds and the ATP-binding pocket of DNA gyrase.

Another identified mechanism involves the disruption of the microbial cell membrane. The planar nature of the quinoline core allows for π-π stacking interactions, which can interfere with membrane integrity. Additionally, some quinoline-pyridine hybrids have been shown to disrupt microbial DNA gyrase and, in the case of viruses, block viral entry by targeting capsid proteins. The inhibition of lanosterol (B1674476) 14α-demethylase, an important enzyme in fungal cell membrane biosynthesis, has also been proposed as a mechanism for the antifungal activity of certain quinoline-thiazole derivatives.

Contributions to Anticancer Research

The quinoline scaffold is a key pharmacophore in the design of anticancer agents. Its derivatives have been shown to inhibit cancer cell proliferation through various mechanisms.

Exploration of Cytotoxic Effects on Cancer Cell Lines

Derivatives of this compound have been evaluated for their cytotoxic effects against a variety of human cancer cell lines. Preliminary studies have indicated that these compounds can exhibit potent cytotoxic effects. For example, a series of 1,6,7,8-substituted 2-(4′-substituted phenyl)-4-quinolones demonstrated significant cytotoxicity against cell lines including human lung carcinoma (A-549), ileocecal carcinoma (HCT-8), and melanoma (RPMI-7951).

Further research into novel 6,7,2′,3′,4-substituted-1,2,3,4-tetrahydro-2-phenyl-4-quinolones also revealed potent cytotoxic effects, with some compounds showing ED₅₀ values in the nanomolar or sub-nanomolar range against cell lines such as breast cancer (MCF-7) and renal cancer (CAKI-1). The introduction of different substituents onto the quinoline ring has been a common strategy to enhance anticancer activity. For instance, N-aryl-trimethoxy quinolin-4-amine derivatives have shown more cytotoxicity in cancer cells compared to 2-styryl-trimethoxy quinoline derivatives.

Table 2: Cytotoxic Activity of Selected this compound Derivatives

| Compound/Derivative | Cancer Cell Line(s) | IC₅₀/EC₅₀/ED₅₀ Values | Reference(s) |

|---|---|---|---|

| 1,6,7,8-substituted 2-(4′-substituted phenyl)-4-quinolones | A-549, HCT-8, RPMI-7951, KB, P-388, L1210 | EC₅₀ values < 1.0 μg/ml in all cell lines for potent compounds | |

| 6,7,2′,3′,4-substituted-1,2,3,4-tetrahydro-2-phenyl-4-quinolones | HCT-8, MCF-7, A-549, KB, CAKI-1, SKMEL-2 | ED₅₀ values in the nanomolar or sub-nanomolar range for potent compounds | |

| N-(4-phenoxyphenyl) and N-(4-benzoyl phenyl) substituted quinolines | A2780, A2780/RCIS, MCF-7, MCF-7/MX | Demonstrated the most potent antiproliferative activity among synthesized quinolines | |

| Quinoline-indole derivatives | HepG2, KB, HCT-8, MDA-MB-231, H22 | IC₅₀ = 2 nM–11 nM for the most active compounds | |

| 4-phenyl-2-quinolone (4-PQ) derivative | COLO205, H460 | IC₅₀ = 0.32 μM (COLO205), IC₅₀ = 0.89 μM (H460) for a lead compound |

Investigation of Antitumoral Mechanisms Beyond Apoptosis

While apoptosis (programmed cell death) is a common mechanism for anticancer drugs, research into this compound derivatives has revealed other significant antitumoral pathways. One of the most prominent non-apoptotic mechanisms is the inhibition of tubulin polymerization. Tubulin is a critical protein for microtubule formation, which is essential for cell division. By inhibiting tubulin polymerization, these compounds can arrest the cell cycle, typically in the G2/M phase, and disrupt microtubule dynamics, ultimately leading to cell death.

Other mechanisms that have been explored include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases and topoisomerases. For example, some 2-arylquinoline derivatives have been investigated as dual inhibitors of EGFR (epidermal growth factor receptor) and FAK (focal adhesion kinase), both of which are crucial in cancer signaling pathways. Furthermore, some quinoline derivatives have been shown to induce cell cycle arrest and interfere with DNA repair mechanisms.

Role in Neurodegenerative Disease Research via Enzyme Inhibition

In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, the inhibition of certain enzymes is a key therapeutic strategy. Research has suggested that this compound derivatives may act as inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in the breakdown of neurotransmitters. By inhibiting these enzymes, these compounds could potentially help in managing the symptoms of neurodegenerative disorders.

Molecular docking studies have been employed to predict the binding affinities of quinoline derivatives to these enzymes, suggesting that they can exhibit neuroprotective activity. The development of quinoline derivatives as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in Parkinson's disease, is another active area of research. The ability of these compounds to act as multifunctional agents, combining antioxidant properties with enzyme inhibition, makes them promising candidates for further investigation in the field of neuroprotection.

Utility as Building Blocks in Advanced Organic Synthesis

The structural framework of this compound, featuring a reactive quinoline nucleus fused with an electron-rich methoxy-substituted phenyl ring, establishes it as a valuable and versatile building block in the field of advanced organic synthesis. Its utility is particularly evident in its role as both a precursor to intricate heterocyclic architectures and a key intermediate for creating a wide array of quinoline derivatives with tailored properties.

Precursors for Complex Heterocyclic Systems

The this compound moiety serves as a foundational scaffold for the construction of more elaborate heterocyclic systems. Organic chemists leverage its structure to synthesize compounds with extended conjugation and diverse functionalities.

A notable example is its use in creating quinoline-based oxadiazole derivatives. chemrj.org Researchers have successfully synthesized compounds such as 4-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)quinoline and 2-(4-Methoxyphenyl)-4-(5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl)quinoline. chemrj.org In these syntheses, the core this compound structure is modified at the 4-position to introduce the 1,3,4-oxadiazole (B1194373) ring, a five-membered heterocycle known to be a significant pharmacophore. This demonstrates the role of the parent compound as a platform for accessing complex, multi-ring systems.

Furthermore, derivatives of the this compound core are instrumental in the total synthesis of naturally occurring alkaloids. For instance, 2-(4-Methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one, a reduced form of the quinoline, acts as a common precursor for the metal-free total synthesis of the Rutaceae family alkaloids Graveoline and Dubamine. nih.gov This approach highlights the strategic importance of the quinoline scaffold in constructing biologically active natural products. nih.gov

The versatility of the quinoline structure is also seen in the synthesis of fused heterocyclic systems, such as 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid, which is built from related starting materials in a multicomponent reaction. mdpi.com

Table 1: Examples of Complex Heterocyclic Systems Derived from this compound Precursors

| Precursor Type | Resulting Complex System | Significance | Reference |

|---|---|---|---|

| This compound | Quinoline-Oxadiazole Hybrids | Combines two important pharmacophores into a single molecule. | chemrj.org |

| 2-(4-Methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one | Graveoline and Dubamine Alkaloids | Provides an efficient pathway to biologically active natural products. | nih.gov |

Intermediates in the Synthesis of Diverse Quinoline Derivatives

Beyond its role as a precursor for new ring systems, this compound is a pivotal intermediate for elaborating the quinoline core itself. Its functional groups and reactive positions allow for a variety of chemical transformations, leading to a diverse library of derivatives.

One area of development is the synthesis of quinoline-[2-(4-methoxyphenyl)-cis-vinyl] triamide hybrids. rsc.org These compounds, which have been screened for antiproliferative activity, are prepared by modifying the quinoline structure to attach a cis-vinyl triamide motif, showcasing the adaptability of the scaffold for creating potential therapeutic agents. rsc.org

The compound also serves as a ligand precursor in coordination chemistry. For example, this compound is used as a starting material in the synthesis of hexadentate Iridium(III) complexes like N,N′-bis(2-(4-methoxyphenyl)quinolin-8-yl)ethane-1,2-diamine. grafiati.com This synthesis proceeds through an in-situ inter-ligand C-N cross-coupling photoreaction, demonstrating a sophisticated method for creating complex coordination compounds from the relatively simple quinoline intermediate. grafiati.com

Additionally, derivatives like 2-(4-Methoxyphenyl)-8-(trifluoromethyl)quinoline-4-carboxylic acid can be readily converted into other functional molecules. The carboxylic acid group allows for straightforward reactions like esterification and amidation, further expanding the range of accessible quinoline derivatives for various applications. smolecule.com

Table 2: Selected Syntheses of Quinoline Derivatives from this compound Intermediates

| Intermediate | Reagents/Conditions | Resulting Derivative Type | Application Area | Reference |

|---|---|---|---|---|

| Quinoline-4-carbohydrazide (derived from the quinoline core) | cis-Methyl 3-aryl-2-(benzamido)-2-propenoate | cis-Vinyl Triamide Hybrid | Medicinal Chemistry | rsc.org |

| This compound | Ir(L)2(en), Photoreaction | Hexadentate Iridium(III) Complex | Catalysis, Coordination Chemistry | grafiati.com |

Explorations in Material Science for Novel Applications

The unique electronic structure of the quinoline ring system, combined with the electron-donating nature of the para-methoxyphenyl substituent, makes this compound and its derivatives attractive candidates for research in materials science. Quinoline-based compounds are known for their potential in forming conjugated molecules and polymers that possess desirable electronic, optoelectronic, and non-linear optical properties. chemrj.org

Development of Materials with Enhanced Electronic and Optoelectronic Properties

Quinoline and its derivatives are increasingly studied for their applications in optoelectronics, owing to their chemical and thermal stability, fluorescence, and electron-transporting capabilities. rsc.org The quinoline nucleus itself is considered an electron-deficient heterocycle, making it a good candidate for an organic acceptor moiety. mdpi.com When combined with an electron-rich molecule, such as the methoxyphenyl group, it can form an acceptor-donor (A-D) system with efficient intramolecular charge transfer, a key principle in the design of optoelectronic materials. mdpi.com

This principle is exploited in the development of materials for Organic Light-Emitting Diodes (OLEDs). mdpi.com Copolymers containing styrylquinoline with a methoxy (B1213986) substituent have been shown to possess favorable luminescence properties, with the substituent influencing the emission wavelength. mdpi.com The inherent p-type semiconductor behavior of some quinoline derivatives has also been demonstrated. scielo.br For example, heterostructures combining a quinoline derivative with an n-type semiconductor like titanium dioxide (TiO2) exhibit rectifying current-voltage behavior similar to a p-n junction, a fundamental component in many electronic devices. scielo.br

Derivatives such as 2-(4-Methoxyphenyl)-8-(trifluoromethyl)quinoline-4-carboxylic acid are explicitly noted for their potential in creating advanced materials with specific electronic or optical properties. smolecule.com The ability to modify these molecules allows for the fine-tuning of their electronic energy levels (HOMO/LUMO) for targeted applications. dergipark.org.tr

Table 3: Optoelectronic Properties and Applications of this compound Based Systems

| System/Derivative | Property/Characteristic | Potential Application | Reference |

|---|---|---|---|

| Styrylquinoline Copolymers with -OCH3 substituent | Tunable Luminescence | Organic Light-Emitting Diodes (OLEDs) | mdpi.com |

| Quinoline Derivative / TiO2 Heterostructure | p-type semiconductor behavior, forms p-n junction | Optoelectronic Devices | scielo.br |

Investigations into Non-Linear Optical Properties

Non-linear optical (NLO) materials are crucial for technologies like optical computing and dynamic image processing. rsc.org Quinoline derivatives are a subject of interest in NLO research due to their extended π-conjugated systems, which are often a prerequisite for significant NLO response. chemrj.orgresearchgate.net

While extensive experimental data specifically for this compound is limited in the search results, theoretical and computational studies on closely related structures provide strong evidence of its potential. Density Functional Theory (DFT) calculations are a common tool used to predict the NLO properties of novel molecules. researchgate.net For instance, studies on other arylated quinolines have explored their hyperpolarizability (β), a key measure of NLO activity. researchgate.net Computational analysis of 2-(4-aminophenyl)quinoline, a structurally similar compound, has been performed to determine its electronic and NLO properties. researchgate.net These studies indicate that intramolecular charge transfer within the molecule, facilitated by donor and acceptor groups on the quinoline framework, is key to achieving a large NLO response. researchgate.net The combination of the electron-accepting quinoline and the electron-donating methoxyphenyl group in this compound fits this design principle, suggesting it is a promising candidate for further NLO investigation. chemrj.orgrsc.org

Future Directions and Emerging Research Avenues for 2 4 Methoxyphenyl Quinoline Research

Computational Chemistry and In Silico Screening for Novel Derivatives

Computational chemistry and in silico screening have become indispensable tools in modern drug discovery, offering a rapid and cost-effective means to identify and optimize lead compounds. scielo.org.mx For 2-(4-methoxyphenyl)quinoline, these approaches are being employed to design novel derivatives with improved pharmacological profiles.

Molecular docking, a key in silico technique, allows researchers to predict the binding affinity and orientation of a ligand within the active site of a target protein. nih.gov This has been successfully applied to various quinoline (B57606) derivatives to explore their potential as anticancer, anti-HIV, and antimicrobial agents. nih.govnih.govresearchgate.net For instance, docking studies have been used to evaluate the interaction of quinoline derivatives with targets like tubulin, reverse transcriptase, and DNA gyrase. nih.govnih.govtandfonline.com In the context of this compound, docking simulations can help in designing derivatives with enhanced binding to specific therapeutic targets. For example, derivatives of this compound have been designed and evaluated in silico as potential inhibitors of enzymes like VEGFR-2 and as agents that can overcome chemoresistance in cancer. tandfonline.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational approach. By correlating the chemical structure of compounds with their biological activity, QSAR models can predict the activity of novel, unsynthesized molecules. dntb.gov.ua This allows for the prioritization of synthetic efforts towards compounds with the highest predicted potency. For the this compound scaffold, QSAR can guide the modification of substituents on both the quinoline and methoxyphenyl rings to enhance desired biological activities.

The integration of these computational methods allows for a rational design cycle. Hits identified from virtual screening can be synthesized and tested experimentally. The resulting data can then be used to refine the computational models, leading to a more accurate prediction of activity for the next generation of derivatives. This iterative process accelerates the discovery of new drug candidates based on the this compound core. scielo.org.mx

Below is a table summarizing computational studies on quinoline derivatives, which can inform future research on this compound:

| Target/Application | Computational Method | Key Findings |

| Anticancer (Tubulin) | Molecular Docking | Identified derivatives with high binding affinity to the colchicine (B1669291) binding site of tubulin. tandfonline.com |

| Anti-HIV (Reverse Transcriptase) | Molecular Docking | Quinoline derivatives with pyrimidine (B1678525) moieties showed higher docking scores than those with pyrazoline moieties. nih.gov |

| Antibacterial (DNA Gyrase) | Molecular Docking | Newer quinolone analogues with increased bulk at the C-7 position showed potent antimicrobial activity. nih.gov |

| Anticancer (VEGFR-2) | Molecular Docking, ADMET | Identified new quinoline and isatin (B1672199) derivatives as potent VEGFR-2 inhibitors. tandfonline.com |

| Anticancer (Colorectal) | Molecular Docking, MD, DFT | Quinoline-4-carboxamide derivatives were identified as potent agents to overcome chemoresistance. nih.gov |

| Corrosion Inhibition | DFT, MD | Quinoline derivatives showed effective corrosion inhibition for mild steel in acidic environments. bohrium.com |

Advanced Synthetic Strategies for Complex this compound Scaffolds

The development of novel and efficient synthetic methods is crucial for generating libraries of complex this compound derivatives for biological screening. rsc.org Traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often require harsh conditions and may not be suitable for the synthesis of highly functionalized molecules. tandfonline.com Consequently, modern synthetic chemistry has focused on developing more versatile and milder strategies.

Recent advances include transition-metal-catalyzed reactions, which offer a powerful toolkit for the construction and functionalization of the quinoline core. nih.gov For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, can be used to introduce a wide range of substituents onto the quinoline ring system, allowing for the synthesis of diverse libraries of compounds. nih.govacs.org Rhodium and copper-catalyzed reactions have also been employed for the synthesis of substituted quinolines. nih.govmdpi.com

Metal-free synthetic approaches are also gaining prominence due to their environmental benefits. acs.org These methods often utilize organocatalysis or iodine-promoted reactions to achieve the desired transformations. nih.govacs.org For instance, Brønsted acid-catalyzed cyclization reactions have been developed for the synthesis of quinolines under metal-free conditions. tandfonline.commdpi.com

Furthermore, multicomponent reactions (MCRs) are highly efficient for building molecular complexity in a single step. The Ugi four-component reaction, for example, has been utilized to construct functionalized quinoline scaffolds. acs.org These strategies allow for the rapid generation of diverse derivatives from simple starting materials.

The functionalization of pre-existing quinoline scaffolds is another important avenue of research. C-H bond functionalization has emerged as a powerful strategy to directly introduce new functional groups onto the quinoline ring without the need for pre-functionalized starting materials. rsc.orgrsc.org This atom-economical approach allows for the late-stage modification of complex molecules.

The table below highlights some advanced synthetic strategies applicable to the synthesis of complex this compound scaffolds:

| Synthetic Strategy | Catalyst/Reagent | Key Features |

| Tandem Reaction | Palladium | Synthesis of 2-arylquinolines from 2-aminostyryl nitriles and arylboronic acids. nih.gov |

| Oxidative Annulation | Rhodium, Ruthenium, Cobalt, Copper | Cascade C-H activation and heteroannulation reactions. mdpi.com |

| Ugi Four-Component Reaction | - | Combinatorial synthesis of diverse quinoline scaffolds. acs.org |

| C-H Bond Functionalization | Various | Precise and selective introduction of diverse functional groups. rsc.org |

| Metal-Free Cyclization | Iodine, TsOH | Environmentally friendly synthesis from 2-styrylanilines. acs.org |

| Microwave-Assisted Synthesis | Various | Green and efficient synthesis of quinoline derivatives. tandfonline.com |

Integrative Approaches in Chemical Biology for Target Identification

A significant challenge in drug discovery is the identification of the molecular targets of bioactive compounds. nih.gov While phenotypic screening can identify compounds with a desired cellular effect, understanding their mechanism of action requires pinpointing the specific protein(s) they interact with. researchgate.net For this compound and its derivatives, integrative chemical biology approaches are essential for target deconvolution. nih.govresearchgate.net

One powerful technique is affinity chromatography, where a derivative of the bioactive compound is immobilized on a solid support to "pull down" its binding partners from cell lysates. nih.gov These captured proteins can then be identified by mass spectrometry. A key consideration for this approach is the design of a linker that attaches the compound to the support without disrupting its binding to the target.

Another emerging method is Drug Affinity Responsive Target Stability (DARTS). nih.gov This technique relies on the principle that when a small molecule binds to its protein target, it can stabilize the protein's structure, making it more resistant to proteolysis. By comparing the protein degradation patterns in the presence and absence of the compound, potential targets can be identified. nih.gov A significant advantage of DARTS is that it does not require chemical modification of the bioactive compound.

Chemical proteomics is another valuable tool that utilizes chemical probes to map the interactions of small molecules across the proteome. evotec.com Photoaffinity labeling, for instance, involves a photoreactive group on the small molecule that, upon UV irradiation, forms a covalent bond with its target protein, allowing for its identification. evotec.com

Computational methods can also play a role in target identification, a process sometimes referred to as "target fishing" or "in silico target deconvolution." scielo.org.mx By comparing the chemical structure of a bioactive compound to databases of known ligands for different proteins, potential targets can be predicted. These predictions can then be validated experimentally.

The integration of these diverse approaches provides a powerful workflow for elucidating the mechanism of action of this compound derivatives. Identifying the specific molecular targets will not only provide a deeper understanding of their biological effects but also enable the rational design of more potent and selective second-generation compounds. mdpi.comnih.gov

The following table summarizes key approaches for target identification:

| Approach | Principle | Advantages |

| Affinity Chromatography | Immobilized compound captures binding partners from cell lysate. nih.gov | Direct identification of binding proteins. |

| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding confers protease resistance to the target protein. nih.gov | No chemical modification of the compound is required. |

| Chemical Proteomics (e.g., Photoaffinity Labeling) | Chemical probes are used to covalently label target proteins. evotec.com | Can identify targets in living cells. |

| In Silico Target Fishing | Computational comparison of the compound's structure to known ligands. scielo.org.mx | Rapid and cost-effective for generating hypotheses. |

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Methoxyphenyl)quinoline?

A widely used method involves N-heterocyclic carbene copper catalysis, where 2-aminobenzylic alcohol reacts with substituted acetophenones (e.g., 4'-methoxyacetophenone) in the presence of DMSO as an oxidant at room temperature. This approach yields this compound with high regioselectivity and avoids harsh conditions. Reaction optimization includes adjusting catalyst loading (e.g., 5 mol%) and solvent polarity to improve yields (up to 85%) .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Structural elucidation typically combines 1H/13C NMR for functional group identification (e.g., methoxy proton signals at δ ~3.8–4.0 ppm) and X-ray crystallography for precise bond geometry. For example, crystallographic studies reveal near-planar arrangements between the quinoline core and substituents (dihedral angles: 5.4° for methoxyphenyl groups). Hydrogen-bonding networks (e.g., N–H⋯O and O–H⋯N interactions) stabilize the crystal lattice, as observed in monohydrate forms .

Q. What are the known biological activities of this compound derivatives?

Derivatives exhibit antimicrobial and anticancer properties. For instance, substitution with trifluoromethyl groups enhances activity against bacterial strains (e.g., E. coli MIC: 8 µg/mL). Anticancer studies show inhibition of topoisomerase II (IC50: ~2.5 µM in HeLa cells) and apoptosis induction via mitochondrial pathways .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic reactions?